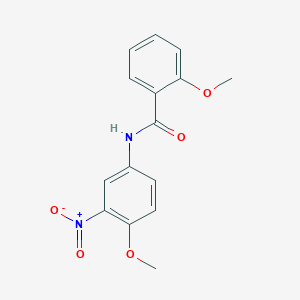![molecular formula C18H18ClFN2O2S B4408437 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4408437.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide
Übersicht
Beschreibung
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
MLN4924 selectively inhibits the activity of NAE, which is responsible for activating the NEDD8 protein. NEDD8 is a small ubiquitin-like protein that is involved in the regulation of protein degradation through the ubiquitin-proteasome pathway. MLN4924 inhibits the activity of NAE, leading to the accumulation of various proteins, including tumor suppressor proteins, which induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also leads to the accumulation of various proteins, including tumor suppressor proteins, leading to the inhibition of cancer cell growth. MLN4924 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
MLN4924 has several advantages for lab experiments, including its selectivity for NAE and its ability to induce apoptosis and cell cycle arrest in cancer cells. However, it also has some limitations, including its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on MLN4924, including its potential use in combination therapy with other cancer drugs, its optimization for improved pharmacokinetic properties, and its potential for use in other diseases such as neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of MLN4924 and its potential for clinical use.
In conclusion, MLN4924 is a promising candidate for cancer therapy due to its ability to induce apoptosis and cell cycle arrest in cancer cells. Its selectivity for NAE and minimal toxicity in normal cells make it an attractive option for further research and development. Future research on MLN4924 should focus on optimizing its pharmacokinetic properties and exploring its potential for combination therapy with other cancer drugs.
Wissenschaftliche Forschungsanwendungen
MLN4924 has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This leads to the accumulation of various proteins, including tumor suppressor proteins, leading to apoptosis and cell cycle arrest in cancer cells. MLN4924 has been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2S/c19-16-11-14(3-6-17(16)22-7-9-24-10-8-22)21-18(23)12-25-15-4-1-13(20)2-5-15/h1-6,11H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKCNFFGGFARHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(tert-butylamino)-2-oxoethoxy]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4408357.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408365.png)
![1-{4-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4408370.png)
![4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine](/img/structure/B4408371.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4408378.png)

amine hydrochloride](/img/structure/B4408383.png)


![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4408399.png)
![4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4408415.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B4408425.png)

![N-(1-methyl-3-phenylpropyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408446.png)